![molecular formula C7H5NO B3429072 2-Furanacrylonitrile, (E)- CAS No. 7187-01-1](/img/structure/B3429072.png)
2-Furanacrylonitrile, (E)-
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Furanacrylonitrile, (E)-, consists of a furan ring attached to an acrylonitrile group . The (E)-configuration refers to the location of the double bond on the alkene group.Physical And Chemical Properties Analysis
2-Furanacrylonitrile, (E)-, has a density of 1.1±0.1 g/cm3, a boiling point of 216.8±15.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 34.4±0.3 cm3, and its polar surface area is 37 Å2 .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including 3-(furan-2-yl)prop-2-enenitrile, have been found to exhibit significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . These compounds have shown effectiveness against both gram-positive and gram-negative bacteria .
Antifungal Activity
In addition to their antibacterial properties, these compounds have also demonstrated good antimicrobial activity against yeast-like fungi Candida albicans .
Anti-cancer Properties
Furan derivatives have been investigated for their potential anti-cancer properties. For instance, a new series of chalcones, which are furan derivatives, have been developed that may be useful in the treatment of lung cancer . These compounds have shown cytotoxic effects against the lung carcinoma cell line (A549) .
Anti-tyrosinase and Anti-melanogenesis Activities
Furan-chalcone derivatives have been studied for their anti-tyrosinase and anti-melanogenesis activities . These studies include in vitro enzyme kinetics and computational studies, including molecular docking simulations and molecular dynamics .
Anti-inflammatory and Analgesic Properties
Furan-containing compounds have been found to exhibit a wide range of advantageous biological and pharmacological characteristics, including anti-inflammatory and analgesic properties .
Anti-ulcer Properties
Furan has a variety of therapeutic advantages, such as anti-ulcer . This suggests that 3-(furan-2-yl)prop-2-enenitrile may also have potential applications in the treatment of ulcers.
Diuretic Properties
Furan-containing compounds have also been used as diuretics , indicating that 3-(furan-2-yl)prop-2-enenitrile could potentially be used in the treatment of conditions that benefit from increased urine production.
Muscle Relaxant Properties
Furan-containing compounds have been found to have muscle relaxant properties , suggesting that 3-(furan-2-yl)prop-2-enenitrile could potentially be used in the treatment of conditions that benefit from muscle relaxation.
Safety and Hazards
Mechanism of Action
Target of Action
Furanic conjugated enones, a group of compounds to which 3-(furan-2-yl)prop-2-enenitrile belongs, have been found to demonstrate moderate antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . This suggests that these microorganisms could be potential targets of the compound.
Mode of Action
It is known that furanic conjugated enones can undergo reactions with arenes under the action of triflic acid or alcl3, leading to the formation of products of hydroarylation of the furan side chain carbon–carbon double bond . This suggests that the compound may interact with its targets through a similar mechanism, potentially altering their function or structure.
properties
IUPAC Name |
3-(furan-2-yl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c8-5-1-3-7-4-2-6-9-7/h1-4,6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKAQNFBQHPERX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871186 | |
Record name | 2-Furanacrylonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furanacrylonitrile, (E)- | |
CAS RN |
7187-01-1 | |
Record name | 3-(2-Furanyl)-2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7187-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanacrylonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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